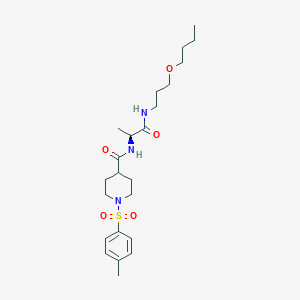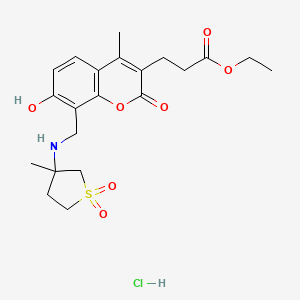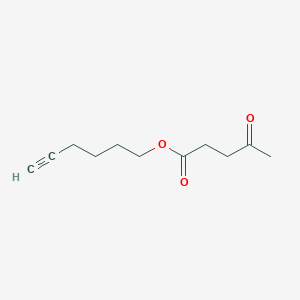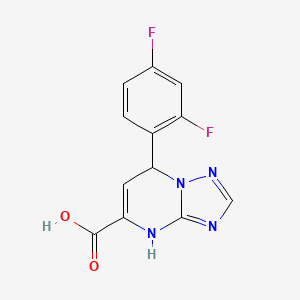
C12H8F2N4O2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C12H8F2N4O2 is a fluorinated organic molecule. This compound is characterized by the presence of two fluorine atoms, four nitrogen atoms, and two oxygen atoms within a twelve-carbon framework. Fluorinated compounds are often of interest due to their unique chemical properties, such as increased stability and reactivity, which make them valuable in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C12H8F2N4O2 typically involves multi-step organic reactions. One common method includes the fluorination of a precursor compound followed by nitration and oxidation steps. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity. For instance, the use of anhydrous hydrogen fluoride as a fluorinating agent and concentrated sulfuric acid for nitration are common in the synthesis of such compounds.
Industrial Production Methods
Industrial production of This compound may involve large-scale chemical reactors where the reactions are carried out under controlled temperatures and pressures. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
C12H8F2N4O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated nitro compounds, while reduction can produce amines or alcohols.
科学的研究の応用
C12H8F2N4O2: has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism by which C12H8F2N4O2 exerts its effects involves interactions with specific molecular targets. The fluorine atoms in the compound can form strong hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects.
類似化合物との比較
Similar Compounds
C12H8Cl2N4O2: A chlorinated analog with similar structural features but different reactivity and stability.
C12H8Br2N4O2: A brominated analog that exhibits different chemical properties due to the presence of bromine atoms.
C12H8I2N4O2: An iodinated analog with unique reactivity patterns.
Uniqueness
C12H8F2N4O2: is unique due to the presence of fluorine atoms, which impart increased stability and reactivity compared to its chlorinated, brominated, and iodinated counterparts. The fluorine atoms also enhance the compound’s ability to interact with biological targets, making it valuable in pharmaceutical research.
特性
分子式 |
C12H8F2N4O2 |
|---|---|
分子量 |
278.21 g/mol |
IUPAC名 |
7-(2,4-difluorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H8F2N4O2/c13-6-1-2-7(8(14)3-6)10-4-9(11(19)20)17-12-15-5-16-18(10)12/h1-5,10H,(H,19,20)(H,15,16,17) |
InChIキー |
JUTIHAJWNAEIRW-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1F)F)C2C=C(NC3=NC=NN23)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


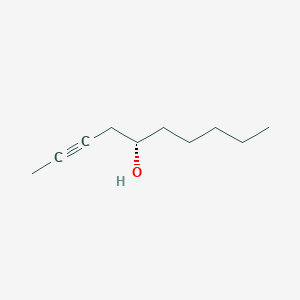
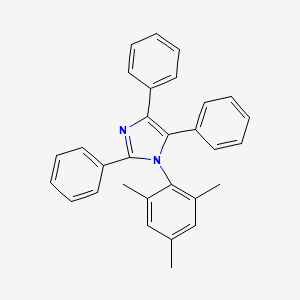
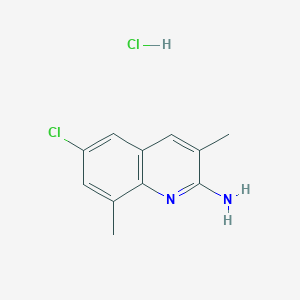
![2-Pyrimidinamine, 4-(6-bromo-4-methoxy-1-methyl-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628578.png)
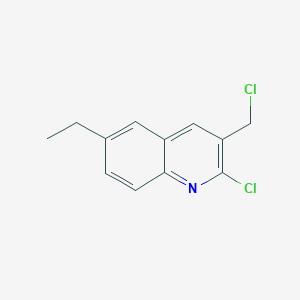
![2,4-Dichloro-5-{[(3-methoxynaphthalen-2-yl)carbonyl]amino}benzoic acid](/img/structure/B12628587.png)
![Acetamide, N-[4-[4-bromo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridin-2-yl]phenyl]-](/img/structure/B12628592.png)
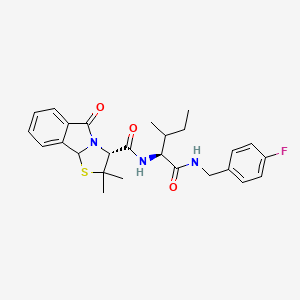
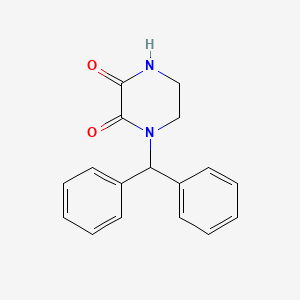
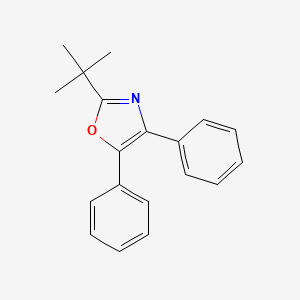
![1-[(2-Methyloxiran-2-yl)methyl]-4-(1-phenylethyl)piperazine](/img/structure/B12628608.png)
